![molecular formula C14H10ClNO4 B3751091 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylic acid](/img/structure/B3751091.png)
2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylic acid
Description
The compound “2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylic acid” is a complex organic molecule. It consists of a 2-furyl acrylic acid moiety, which is substituted at the 2-position with a 2-chlorobenzoyl amino group . This compound is related to 3-(2-furyl)acrylic acid and 3-((2-chlorobenzoyl)amino)benzoic acid , but has a unique structure due to the presence of both the furyl and chlorobenzoyl groups.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3-(2-furyl)acrylic acid and its derivatives have been synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid using various organocatalysts . The reaction conditions were optimized to afford good to excellent yields of the acrylic acids under solvent-free conditions .Molecular Structure Analysis
The molecular formula of “2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylic acid” is C14H10ClNO4 . This indicates that the molecule contains 14 carbon atoms, 10 hydrogen atoms, one chlorine atom, one nitrogen atom, and four oxygen atoms .Chemical Reactions Analysis
In a reported synthesis of related compounds, the substituted 3-(2-furyl)acrylic acids were esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . The 3-(2-furyl)acrylic acids containing acid-sensitive functional groups on the furan ring were esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction . Moreover, the olefinic group was selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .Future Directions
The future directions for research on “2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylic acid” and related compounds could include further exploration of their synthesis, characterization, and potential applications. These compounds could serve as sustainable chemical building units, starting from carbohydrate-derived precursors . Further studies could also explore their potential biological activities and mechanisms of action.
properties
IUPAC Name |
(E)-2-[(2-chlorobenzoyl)amino]-3-(furan-2-yl)prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c15-11-6-2-1-5-10(11)13(17)16-12(14(18)19)8-9-4-3-7-20-9/h1-8H,(H,16,17)(H,18,19)/b12-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPCVSVGZVEBQU-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=CO2)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-{[(2-chlorophenyl)carbonyl]amino}-3-(furan-2-yl)prop-2-enoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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